Luotonin A - 205989-12-4

Luotonin A

Catalog Number: EVT-1175152
CAS Number: 205989-12-4
Molecular Formula: C18H11N3O
Molecular Weight: 285.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Luotonin A is a naturally occurring pyrroloquinazolinoquinoline alkaloid first isolated from the Chinese medicinal plant Peganum nigellastrum Bunge [, ]. It is characterized by a pentacyclic structure with a pyrroloquinoline core fused to a quinazolinone moiety []. Luotonin A has garnered significant interest in scientific research due to its potent cytotoxic activity, primarily attributed to its ability to inhibit Topoisomerase I [, ]. This makes Luotonin A a valuable lead compound for the development of novel anticancer agents [, , ].

Synthesis Analysis

2.1. Friedländer Condensation: This approach utilizes the reaction between 6,7,8,10-tetrahydropyrrolo[2,1-b]quinazoline-6,10-dione and various 2-aminobenzaldehydes or 2-aminoacetophenones []. Cerium(IV) ammonium nitrate (CAN) has proven to be an excellent catalyst for this reaction, affording high yields under mild conditions [].

2.2. Intramolecular [4+2] Cycloaddition: This method involves the cycloaddition of an arylpropargyl unit with a carbonitrile [], a carboxamide function [], or a 2-quinolyl radical with an acylcyanamide [].

2.3. Radical Cascade Cyclization: This strategy employs a domino sequence of radical reactions to construct the pentacyclic core of Luotonin A [, , ].

2.4. Weinreb Amidation: This approach has been successfully employed to improve the synthesis of A-ring-modified derivatives of Luotonin A []. It involves the amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with various aromatic amines to provide key intermediates.

  • One-pot synthesis: This approach allows for the concomitant construction of quinazoline and pyrroloquinoline cores, enabling rapid access to Luotonin A and its analogues [, ].
  • Palladium-catalyzed coupling: This method has been used to prepare Luotonin A and 14-substituted analogues using a biaryl coupling reaction [].
  • Nickel-catalyzed dual annulation: This strategy utilizes the denitrogenative transannulation of 1,2,3-benzotriazine-4(3H)-one with a nitrile as a key step [].
  • Intramolecular hetero Diels-Alder reaction: This approach has been employed to synthesize Luotonin A in a concise and efficient manner [, , ].
Molecular Structure Analysis

4.1. N-Alkyation: This reaction introduces a propargyl group into the quinazolinone ring system, which is a crucial step in several synthetic routes [, ]. Challenges associated with double substitution on the amide nitrogen can be addressed by optimizing reaction conditions [].

4.2. Intramolecular [4+2] Cycloaddition: This crucial step forms the pentacyclic core of Luotonin A and its derivatives [, , ]. The Hendrickson reagent is often employed to promote this reaction [, ].

4.3. Reduction of Nitro Groups: Catalytic transfer hydrogenation is frequently used to reduce nitro groups to amines, yielding amino-substituted Luotonin A derivatives [, ].

4.4. Oxidative Ring Opening: Heating Luotonin A and its derivatives with an amine and potassium carbonate in DMSO in the presence of air oxygen leads to an oxidative opening of the central C-ring, forming novel amide-type products [].

Mechanism of Action

Luotonin A is a potent inhibitor of Topoisomerase I, an enzyme essential for DNA replication and transcription [, ]. Its mechanism of action is similar to that of the well-known anticancer drug camptothecin [, ]. Luotonin A stabilizes the covalent complex formed between Topoisomerase I and DNA, trapping the enzyme in a cleavable complex []. This blockage of DNA religation ultimately leads to cell death []. Studies have also shown that Luotonin A exhibits inhibitory activity against Topoisomerase II, albeit weaker than its effect on Topoisomerase I [, ].

Physical and Chemical Properties Analysis

6.1. Stability: Unlike camptothecin, which is susceptible to hydrolysis of its lactone moiety, Luotonin A exhibits significantly improved stability due to the absence of this functional group [, ].

6.2. Solubility: The limited water solubility of Luotonin A poses a challenge for its pharmaceutical applications []. Efforts have been made to enhance its solubility by preparing salt forms of basic derivatives [] or complexing it with cyclodextrins [].

6.3. Fluorescence: Luotonin A exhibits interesting fluorescence properties that are sensitive to hydrogen bonding and complexation with metal ions []. This property can be exploited for studying its interactions with biological systems.

Applications

7.1. Anticancer Research: Luotonin A's potent Topoisomerase I inhibitory activity has made it a focal point in anticancer research. Its natural origin and improved stability over camptothecin make it an attractive lead compound for developing new anticancer therapeutics [, , , ].

7.2. Antiviral and Antifungal Research: Recent studies have revealed the potential of Luotonin A and its derivatives as antiviral and antifungal agents [, ]. Notably, some derivatives exhibit strong activity against tobacco mosaic virus (TMV) and various phytopathogenic fungi [, ]. This expands the potential applications of Luotonin A beyond anticancer research.

7.3. Structure-Activity Relationship Studies: Extensive synthetic efforts have focused on generating diverse Luotonin A derivatives to explore structure-activity relationships [, , , , , , , , , , , ]. These studies aim to identify structural features that enhance Topoisomerase I inhibition, improve solubility, and optimize pharmacological properties for potential therapeutic applications.

7.4. Analytical Chemistry: HPLC methods have been developed for the quantitation of Luotonin A and its derivatives in biological samples, paving the way for pharmacokinetic studies and drug development [].

Camptothecin

  • Compound Description: Camptothecin is a quinoline alkaloid with potent antitumor activity. It functions as a topoisomerase I inhibitor, specifically targeting the topoisomerase I-DNA complex and inducing DNA damage, ultimately leading to cell death. [, , , , ]

Topotecan

  • Compound Description: Topotecan is a semi-synthetic derivative of Camptothecin and acts as a topoisomerase I inhibitor. It exhibits anticancer activity and is used clinically for treating various cancers, including ovarian and small cell lung cancer. []
  • Relevance: Like Luotonin A and Camptothecin, Topotecan exerts its anticancer effects by inhibiting topoisomerase I. Understanding its binding interactions with the topoisomerase I-DNA complex provides insights into designing new topoisomerase I inhibitors, potentially leading to the development of more effective analogues of Luotonin A. [, ]

14-Azacamptothecin

  • Compound Description: 14-Azacamptothecin is a synthetic analogue of Camptothecin that incorporates a nitrogen atom at the 14-position of the ring system. This modification enhances its water solubility compared to Camptothecin. []
  • Relevance: This compound highlights the possibility of developing water-soluble analogues of topoisomerase I inhibitors. While Luotonin A demonstrates improved stability over Camptothecin, enhancing its water solubility through structural modifications like those in 14-Azacamptothecin could be beneficial for its therapeutic application. []

8-Fluoroluotonin A

  • Compound Description: This synthetic analogue of Luotonin A is modified with a fluorine atom at the 8-position. []
  • Relevance: 8-Fluoroluotonin A exhibits topoisomerase I inhibitory activity comparable to Camptothecin. This finding underscores the potential of modifying the Luotonin A scaffold to enhance its potency as a topoisomerase I inhibitor. []

9-Hydroxyluotonin A

  • Compound Description: This analogue of Luotonin A features a hydroxyl group at the 9-position. []
  • Relevance: 9-Hydroxyluotonin A displays stronger inhibitory activity against topoisomerase II compared to the anticancer drug etoposide. This discovery suggests that Luotonin A analogues could be developed as potential topoisomerase II inhibitors. []

Benzo[a]-Luotonin A

  • Compound Description: This synthetic analogue of Luotonin A contains an additional benzene ring fused to the A-ring of Luotonin A. []
  • Relevance: The synthesis of Benzo[a]-Luotonin A aims to explore the structure-activity relationship of Luotonin A by expanding its ring system. This modification might influence its interaction with topoisomerase I and alter its biological activity. []

Benzo[c]-Luotonin A

  • Compound Description: Similar to Benzo[a]-Luotonin A, this analogue also possesses an additional benzene ring fused to the A-ring of Luotonin A but at a different position. []
  • Relevance: The synthesis of Benzo[c]-Luotonin A, along with Benzo[a]-Luotonin A, expands the library of Luotonin A analogues and provides tools to investigate the impact of structural changes on its topoisomerase I inhibitory activity. []

12-Amino-Luotonin A

  • Compound Description: This derivative of Luotonin A has an amino group introduced at the 12-position of the ring system. []
  • Relevance: The synthesis of 12-Amino-Luotonin A intends to explore the effects of introducing a polar and potentially reactive group on the Luotonin A scaffold. This modification might influence its interactions with biological targets and alter its pharmacological properties. []

10-Aminoluotonin A

  • Compound Description: This derivative of Luotonin A incorporates an amino group at the 10-position, aiming to increase its water solubility. []
  • Relevance: Introducing a basic substituent like an amino group at the 10-position of Luotonin A could improve its water solubility through salt formation, potentially enhancing its bioavailability and therapeutic potential. []

10-Dimethylaminoluotonin A

  • Compound Description: This Luotonin A derivative has a dimethylamino group incorporated at the 10-position, similar to 10-Aminoluotonin A, with the goal of enhancing water solubility. []
  • Relevance: The inclusion of the dimethylamino group at the 10-position of Luotonin A seeks to improve its water solubility. Comparing the activities of 10-Aminoluotonin A and 10-Dimethylaminoluotonin A could offer insights into the impact of substituent size on solubility and biological activity. []

14-Chloroluotonin A

  • Compound Description: This synthetic analogue of Luotonin A features a chlorine atom at the 14-position and serves as a key intermediate for preparing other 14-substituted Luotonin A analogues. [, ]
  • Relevance: The synthesis of 14-Chloroluotonin A enables the exploration of structure-activity relationships by introducing various substituents at the 14-position, potentially leading to analogues with improved potency or pharmacological properties. [, ]

3,2'-Polymethylene-2-(quinol-2-yl)-4(3H)-quinazolinones

  • Compound Description: This series of compounds represents a homologous series of Luotonin A, featuring a variable length methylene bridge connecting the quinazolinone and quinoline moieties. []
  • Relevance: Studying the biological activities of these homologues helps in understanding the impact of the bridge length on the conformational flexibility and subsequent interactions with biological targets. This knowledge aids in optimizing the structure of Luotonin A analogues for improved potency and selectivity. []

Aza-analogues of 3,2'-Polymethylene-2-(quinol-2-yl)-4(3H)-quinazolinones

  • Compound Description: These compounds are structurally analogous to the 3,2'-Polymethylene-2-(quinol-2-yl)-4(3H)-quinazolinones but with a nitrogen atom replacing a carbon atom in the quinoline moiety. []
  • Relevance: Introducing a nitrogen atom into the quinoline ring system of Luotonin A analogues can alter its electronic properties and hydrogen-bonding capabilities. Investigating these aza-analogues allows exploration of the impact of such modifications on biological activity and pharmacological properties. []

D-Ring-Modified Luotonin A Analogues

  • Compound Description: These synthetic analogues of Luotonin A possess modifications to their D-ring, specifically designed to reduce the overall planarity of the Luotonin A scaffold. []
  • Relevance: The synthesis and evaluation of D-ring-modified Luotonin A analogues aim to challenge the assumption that complete planarity is necessary for topoisomerase inhibition by Luotonin A. These analogues could lead to the development of compounds with improved solubility and bioavailability while retaining biological activity. []

2-Aryl-4(3H)-quinazolinones

  • Compound Description: These compounds serve as simplified parent systems for both Rutaecarpine and Luotonin A. Their biological properties, including cytotoxicity and COX-2 inhibitory activity, have been evaluated. []
  • Relevance: Studying 2-Aryl-4(3H)-quinazolinones provides insights into the core structural features essential for the biological activities of Luotonin A. By understanding the structure-activity relationships of these simplified analogues, researchers can optimize the design of more potent and selective Luotonin A derivatives. []

Properties

CAS Number

205989-12-4

Product Name

Luotonin A

IUPAC Name

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2

InChI Key

LUMDXNLBIYLTER-UHFFFAOYSA-N

SMILES

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41

Synonyms

Luotonin A; Quino[2’,3’:3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.